molecular formula C9H10BrNO2 B1385932 3-Bromo-4-ethoxybenzamide CAS No. 1030574-49-2

3-Bromo-4-ethoxybenzamide

Cat. No.: B1385932
CAS No.: 1030574-49-2
M. Wt: 244.08 g/mol
InChI Key: SRZRPLQMWADZAD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-4-ethoxybenzamide typically involves the bromination of 4-ethoxybenzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more scalable processes, but specific details are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

3-Bromo-4-ethoxybenzamide can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-4-ethoxybenzamide is primarily used in scientific research, particularly in the field of proteomics. It is used to study protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-4-ethoxybenzamide include other brominated benzamides and ethoxy-substituted benzamides. These compounds share similar structural features but may differ in their reactivity and applications. For example:

    3-Bromo-4-methoxybenzamide: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxybenzamide: Lacks the bromine atom, which may affect its reactivity and applications.

Properties

IUPAC Name

3-bromo-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRPLQMWADZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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